molecular formula C8H15NO6 B138923 N-Acetyl-beta-D-galactosamine CAS No. 147995-09-3

N-Acetyl-beta-D-galactosamine

Cat. No. B138923
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-JAJWTYFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-beta-D-galactosamine (GalNAc) is a monosaccharide that is widely distributed in nature. It is an important component of many glycoconjugates, including glycoproteins, glycolipids, and proteoglycans. GalNAc is synthesized in the Golgi apparatus by the action of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). This molecule has gained increasing attention in scientific research due to its unique properties and potential applications.

Mechanism Of Action

N-Acetyl-beta-D-galactosamine is incorporated into glycoproteins by the action of N-Acetyl-beta-D-galactosamine-Ts. These enzymes transfer UDP-N-Acetyl-beta-D-galactosamine to a specific serine or threonine residue in a protein, forming an O-linked glycosidic bond. The resulting N-Acetyl-beta-D-galactosamine-glycosylated protein can then be further modified with other sugars, such as sialic acid or fucose.

Biochemical And Physiological Effects

N-Acetyl-beta-D-galactosamine-glycosylation has been shown to play important roles in protein folding, stability, and function. It has also been implicated in cell adhesion, signaling, and immune recognition. Aberrant N-Acetyl-beta-D-galactosamine-glycosylation has been associated with various diseases, including cancer, Alzheimer's disease, and congenital disorders of glycosylation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Acetyl-beta-D-galactosamine in lab experiments is its specificity for O-linked glycosylation. This allows for the selective labeling and characterization of glycoproteins, without interfering with other post-translational modifications. However, the use of N-Acetyl-beta-D-galactosamine can also have limitations, such as the potential for off-target labeling and the need for specialized detection methods.

Future Directions

There are many potential future directions for research on N-Acetyl-beta-D-galactosamine. These include the development of new N-Acetyl-beta-D-galactosamine-T inhibitors for the treatment of cancer and other diseases, the exploration of novel methods for selective glycoprotein labeling, and the investigation of the role of N-Acetyl-beta-D-galactosamine-glycosylation in various physiological processes. Additionally, the use of N-Acetyl-beta-D-galactosamine in the development of glycan-based diagnostics and therapeutics is an area of active research.

Scientific Research Applications

N-Acetyl-beta-D-galactosamine has been widely used in scientific research as a tool for studying protein glycosylation. It can be used to selectively label glycoproteins in vivo and in vitro, allowing for their isolation and characterization. N-Acetyl-beta-D-galactosamine can also be used to modify proteins for therapeutic purposes, such as the delivery of drugs or vaccines. In addition, N-Acetyl-beta-D-galactosamine has been shown to have potential applications in the development of glycan-based diagnostics and therapeutics.

properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260928
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

beta-N-ACETYL-D-GALACTOSAMINE

CAS RN

14131-60-3
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14131-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D N-Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-N-ACETYL-D-GALACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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